molecular formula C17H27ClN2O2 B262086 N-(3-chloro-4,5-diethoxybenzyl)-N-(4-piperidinylmethyl)amine

N-(3-chloro-4,5-diethoxybenzyl)-N-(4-piperidinylmethyl)amine

Cat. No. B262086
M. Wt: 326.9 g/mol
InChI Key: FTEGBLSYOKUOTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4,5-diethoxybenzyl)-N-(4-piperidinylmethyl)amine, also known as AG-205, is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor. This compound has been the subject of extensive scientific research due to its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

N-(3-chloro-4,5-diethoxybenzyl)-N-(4-piperidinylmethyl)amine acts as a competitive antagonist of the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes such as learning, memory, and attention. By blocking the activity of this receptor, N-(3-chloro-4,5-diethoxybenzyl)-N-(4-piperidinylmethyl)amine can modulate the release of various neurotransmitters such as dopamine, serotonin, and acetylcholine, which are implicated in the pathophysiology of various neurological and psychiatric disorders.
Biochemical and Physiological Effects
N-(3-chloro-4,5-diethoxybenzyl)-N-(4-piperidinylmethyl)amine has been shown to have various biochemical and physiological effects in animal models and clinical trials. The compound has been shown to increase the levels of various neurotransmitters such as dopamine, serotonin, and acetylcholine in the brain, which can improve cognitive function and memory. N-(3-chloro-4,5-diethoxybenzyl)-N-(4-piperidinylmethyl)amine has also been shown to reduce the levels of inflammatory cytokines in the brain, which are implicated in the pathophysiology of various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4,5-diethoxybenzyl)-N-(4-piperidinylmethyl)amine has several advantages for lab experiments, including its high potency and selectivity for the α7 nicotinic acetylcholine receptor, which allows for precise modulation of this receptor's activity. The compound has also been extensively studied in animal models and clinical trials, which provides a wealth of data on its pharmacological properties and potential therapeutic applications.
However, N-(3-chloro-4,5-diethoxybenzyl)-N-(4-piperidinylmethyl)amine also has some limitations for lab experiments, including its relatively complex synthesis method and the need for specialized equipment and expertise to handle this compound safely. Additionally, the compound has not been extensively studied in human subjects, which limits our understanding of its safety and efficacy in clinical settings.

Future Directions

There are several future directions for research on N-(3-chloro-4,5-diethoxybenzyl)-N-(4-piperidinylmethyl)amine, including:
1. Further studies on the safety and efficacy of N-(3-chloro-4,5-diethoxybenzyl)-N-(4-piperidinylmethyl)amine in human subjects, particularly in the treatment of neurological and psychiatric disorders.
2. Development of new synthesis methods for N-(3-chloro-4,5-diethoxybenzyl)-N-(4-piperidinylmethyl)amine that are more efficient and cost-effective.
3. Exploration of the potential therapeutic applications of N-(3-chloro-4,5-diethoxybenzyl)-N-(4-piperidinylmethyl)amine in other neurological and psychiatric disorders, such as Parkinson's disease and bipolar disorder.
4. Investigation of the underlying mechanisms of N-(3-chloro-4,5-diethoxybenzyl)-N-(4-piperidinylmethyl)amine's effects on neurotransmitter release and inflammation in the brain.
5. Development of new analogs of N-(3-chloro-4,5-diethoxybenzyl)-N-(4-piperidinylmethyl)amine with improved pharmacological properties and therapeutic potential.

Synthesis Methods

The synthesis of N-(3-chloro-4,5-diethoxybenzyl)-N-(4-piperidinylmethyl)amine involves the reaction of 3-chloro-4,5-diethoxybenzyl chloride with N-(4-piperidinylmethyl)amine in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain the pure compound.

Scientific Research Applications

N-(3-chloro-4,5-diethoxybenzyl)-N-(4-piperidinylmethyl)amine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and depression. The compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and to reduce the symptoms of schizophrenia in clinical trials.

properties

Product Name

N-(3-chloro-4,5-diethoxybenzyl)-N-(4-piperidinylmethyl)amine

Molecular Formula

C17H27ClN2O2

Molecular Weight

326.9 g/mol

IUPAC Name

N-[(3-chloro-4,5-diethoxyphenyl)methyl]-1-piperidin-4-ylmethanamine

InChI

InChI=1S/C17H27ClN2O2/c1-3-21-16-10-14(9-15(18)17(16)22-4-2)12-20-11-13-5-7-19-8-6-13/h9-10,13,19-20H,3-8,11-12H2,1-2H3

InChI Key

FTEGBLSYOKUOTG-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)CNCC2CCNCC2)Cl)OCC

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNCC2CCNCC2)Cl)OCC

Origin of Product

United States

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